molecular formula C20H26N8O7 B7815016 Methotrexate dihydrate

Methotrexate dihydrate

Cat. No. B7815016
M. Wt: 490.5 g/mol
InChI Key: TXQDMGIRZSHAQM-GXKRWWSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methotrexate dihydrate is a useful research compound. Its molecular formula is C20H26N8O7 and its molecular weight is 490.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methotrexate dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methotrexate dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Methotrexate in Biological Research and Disease Models

Methotrexate has been instrumental in research using the Drosophila model to understand drug-induced cytotoxicity and teratogenesis. It inhibits dihydrofolate reductase and therefore folate metabolism, making it a critical tool for studying human diseases and physiological responses to chemical reagents. Drosophila models exposed to methotrexate have shown developmental abnormalities and changes in cellular transcripts, providing insights into its cytotoxic effects and potential for antifolate rescue therapies in humans (Affleck & Walker, 2008).

Methotrexate's Role in Cancer Research

Methotrexate's impact on cancer cell metabolism and oxidative stress has been a significant area of study. It disrupts metabolic pathways leading to a depletion of NAD(P)H and increased oxidative stress, highlighting cancer cells' dependence on metabolic abnormalities to buffer oxidative stress and the potential effects of chemotherapeutic agents on these pathways (Hess & Khasawneh, 2015). Furthermore, methotrexate's ability to induce apoptosis in cancer cells has been demonstrated, with studies showing that it induces programmed cell death in various cancer cell lines and influences the organization of the actin cytoskeleton, a key factor in cancer transformation and metastasis (Mazur et al., 2009).

Methotrexate in Nanotechnology and Drug Delivery

Recent advancements have explored the use of methotrexate in nanobiomedicine. Methotrexate-loaded nanoparticles have been developed for effective and target-specific delivery in cancer treatment. These nanostructures facilitate the therapeutic delivery of methotrexate, offering novel approaches for therapeutic interventions against cancer and autoimmune diseases (Yu et al., 2020).

Methotrexate in Neurological Research

The efficacy of methotrexate in the development of neurological disorders, such as Alzheimer’s disease or myasthenia gravis, has been a subject of research. Studies have overviewed the complex mechanisms of methotrexate action and its applications as an immunosuppressive drug or chemotherapeutic agent in oncological combination therapy, including potential benefits in neurological diseases (Koźmiński et al., 2020).

Methotrexate in Pharmacogenomics

In the field of pharmacogenomics, methotrexate's interaction with genetic polymorphisms in the folate pathway has been studied to understand its effect on therapy in rheumatic diseases. These studies aim to predict patient responses to methotrexate and develop personalized treatment approaches based on genetic makeup (Stamp & Roberts, 2011).

properties

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O5.2H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);2*1H2/t13-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQDMGIRZSHAQM-GXKRWWSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N8O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methotrexate dihydrate

CAS RN

133073-73-1
Record name L(+)-Amethopterin hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JA Blair, CE Searle - British Journal of Cancer, 1970 - nature.com
… Subsequently, pure methotrexate dihydrate (Lederle) was added to 0 9 per cent NaCl and dissolved by adding the minimum amount of solid NaHCO3 (final pH approximately 8). Small …
Number of citations: 5 www.nature.com

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